molecular formula C14H22ClNO9 B1460435 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl CAS No. 1355005-40-1

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl

Cat. No.: B1460435
CAS No.: 1355005-40-1
M. Wt: 383.78 g/mol
InChI Key: BQLUYAHMYOLHBX-ALSBSFMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride typically involves the acetylation of 2-amino-2-deoxy-D-galactose. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride has several applications in scientific research:

    Glycobiology: Used to study the structure and function of carbohydrates in biological systems.

    Biochemical Research: Employed in the synthesis of glycoproteins and glycolipids.

    Medical Research: Investigated for its potential in drug development and as a diagnostic tool.

    Industrial Applications: Utilized in the production of various biochemical reagents

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins and lipids. This interaction is crucial for the synthesis of glycoproteins and glycolipids, which play essential roles in cell signaling, adhesion, and immune response .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-glucopyranose hydrochloride
  • 2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate
  • N-Acetyl-D-galactosamine

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride is unique due to its specific acetylation pattern and its ability to act as a substrate for glycosyltransferases. This makes it particularly valuable in glycobiology research and in the synthesis of complex carbohydrates .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12+,13-,14?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLUYAHMYOLHBX-ALSBSFMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl
Reactant of Route 2
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl
Reactant of Route 3
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl
Reactant of Route 4
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl
Reactant of Route 5
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl
Reactant of Route 6
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.